
ent-Tedizolid Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .
化学反応の分析
Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .
Common Reagents and Conditions:
Hydrolysis: Neutral, acidic, and alkaline conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed: The major degradation product of this compound is tedizolid, which retains antimicrobial activity .
科学的研究の応用
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Ent-tedizolid phosphate is primarily used for treating ABSSSIs caused by susceptible Gram-positive microorganisms. The FDA has approved its use in adults and adolescents aged 12 years and older. The recommended dosage is 200 mg administered once daily for six days, either orally or via intravenous infusion .
Efficacy Studies:
- A Phase 3 clinical trial demonstrated that this compound was non-inferior to linezolid in treating ABSSSIs, with clinical success rates of 86.8% compared to 88.9% for linezolid .
- Real-world evidence supports its effectiveness in complex cases where patients had severe infections unresponsive to first-line treatments .
Study Type | Efficacy Rate | Treatment Duration | Patient Population |
---|---|---|---|
Phase 3 Trial | 86.8% (ent-tedizolid) vs 88.9% (linezolid) | 6 days | Adults with ABSSSIs |
Real-World Evidence | Clinical improvement within 72 hours | 7-14 days | Patients with severe ABSSSIs |
Treatment of Resistant Infections
This compound has shown promise in treating infections caused by resistant strains, including:
- MRSA: Effective against both methicillin-susceptible and methicillin-resistant strains.
- Enterococcus faecalis: Demonstrated efficacy against vancomycin-resistant Enterococcus faecalis in some studies .
Case Studies:
- In a report involving patients with severe cellulitis and surgical site infections, this compound led to significant clinical improvement within three days in cases previously unresponsive to other antibiotics .
- A cohort study indicated that prolonged therapy (up to 28 days) was well tolerated, with an overall clinical success rate of approximately 81.3% .
Safety and Tolerability
This compound has a favorable safety profile compared to traditional treatments like linezolid. Reports indicate:
- Lower incidence of gastrointestinal adverse events.
- Fewer hematological abnormalities, particularly thrombocytopenia .
Adverse Event | This compound (%) | Linezolid (%) |
---|---|---|
Thrombocytopenia | 3.4% | 11.3% |
Gastrointestinal Events | 16.5% | 23.5% |
作用機序
ent-Tedizolid Phosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones but with enhanced potency due to its unique side chain modifications .
類似化合物との比較
Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .
生物活性
ent-Tedizolid phosphate, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily effective against Gram-positive bacteria. This article explores its biological activity, pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically in the peptidyl transferase center (PTC). This binding alters the conformation of a conserved nucleotide, rendering the PTC non-functional for peptide bond formation, thus inhibiting the initiation of protein synthesis .
Pharmacokinetics
The pharmacokinetic profile of tedizolid demonstrates notable characteristics that enhance its therapeutic potential:
- Absorption : Tedizolid phosphate is rapidly converted to tedizolid upon administration. The absolute bioavailability exceeds 90%, with peak plasma concentrations (Cmax) achieved approximately 3 hours post-dose .
- Distribution : The volume of distribution ranges from 67 to 113 L, indicating extensive tissue penetration. Tedizolid shows significant binding to plasma proteins (70-90%), which is not affected by renal or hepatic impairment .
- Metabolism : Primarily metabolized in the liver through sulfate conjugation, tedizolid is excreted mainly as an inactive sulfate conjugate in urine and feces .
- Half-life : The half-life of tedizolid is approximately 12 hours, allowing for once-daily dosing .
In Vitro and In Vivo Efficacy
Tedizolid has demonstrated potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and streptococci. The minimum inhibitory concentration (MIC) values for tedizolid against these organisms are significantly lower than those for linezolid, highlighting its enhanced efficacy:
Pathogen | MIC Range (mcg/mL) |
---|---|
Vancomycin-susceptible E. faecalis | 0.5 - 1 |
Vancomycin-resistant E. faecalis | 0.5 - 1 |
Staphylococcus aureus | <0.5 - 1 |
Streptococcus pneumoniae | <0.5 - 1 |
Tedizolid exhibits bactericidal activity in vivo against certain isolates, particularly in mouse models of infection where it was more effective than linezolid .
Resistance Mechanisms
Resistance to tedizolid can occur through mutations in the 23S rRNA or ribosomal proteins L3 and L4. The cfr gene also confers resistance to multiple ribosome-targeting antibiotics, complicating treatment options for resistant strains .
Clinical Studies
A Phase 2 dose-ranging study evaluated tedizolid phosphate in patients with complicated skin and skin structure infections (cSSSIs). Results indicated that doses of 200 mg to 400 mg once daily were well-tolerated and effective compared to traditional therapies .
Case Study Example
In a clinical trial involving patients with cSSSIs caused by MRSA, tedizolid showed higher clinical success rates compared to linezolid, particularly in patients with neutropenia. This suggests that tedizolid's efficacy may be enhanced in the presence of neutrophils due to better intracellular accumulation and reactive oxygen species generation during phagocytosis .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of ent-Tedizolid Phosphate in academic settings?
- Methodological Answer : Utilize multi-step synthetic routes involving nucleophilic substitution and phosphorylation reactions. Critical parameters include temperature control (e.g., maintaining 0–5°C during phosphorylation) and catalyst selection (e.g., triethylamine for deprotonation). Purity assessment via HPLC with UV detection (λ = 254 nm) and comparison to reference standards is essential. For reproducibility, document reaction yields, solvent systems, and purification techniques (e.g., column chromatography) in detail .
Q. How can researchers validate the structural integrity of this compound in novel formulations?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to confirm stereochemistry and functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C17H16FN6O6P, exact mass 454.09 g/mol).
- X-ray Diffraction (XRD) : For crystalline forms, compare diffraction patterns to known polymorphs .
Q. What in vitro models are suitable for preliminary assessment of this compound’s antibacterial efficacy?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include comparator drugs (e.g., linezolid) and assess time-kill kinetics under varying pH conditions (pH 5.5–7.4) to simulate physiological environments .
Advanced Research Questions
Q. How can pharmacokinetic (PK) modeling address discrepancies in this compound’s tissue penetration data across preclinical studies?
- Methodological Answer : Apply compartmental PK models using nonlinear mixed-effects modeling (NONMEM) to integrate data from multiple species (e.g., murine, canine). Incorporate covariates like protein binding (>90% in plasma) and tissue-specific partition coefficients. Validate models via bootstrap analysis and visual predictive checks to identify outliers or interspecies scaling limitations .
Q. What advanced analytical techniques resolve contradictions in this compound’s stability profiles under varying storage conditions?
- Methodological Answer : Deploy forced degradation studies (ICH Q1A guidelines) with HPLC-MS/MS monitoring:
- Thermal Stress : Incubate at 40°C/75% RH for 6 months to identify degradation products.
- Photolytic Stress : Expose to UV light (ICH Q1B) and quantify isomerization using chiral chromatography.
- Statistical Analysis : Use principal component analysis (PCA) to correlate degradation pathways with environmental variables .
Q. How can researchers assess the ecological impact of this compound metabolites in aquatic systems?
- Methodological Answer : Conduct OECD 201-compliant algal toxicity assays (e.g., Anabaena flos-aquae):
- Measure EC50 (0.313 mg/L) and NOEC (0.0632 mg/L) for 72-hour exposure.
- Use LC-MS to track metabolite persistence and bioaccumulation factors in simulated wastewater. Compare results to regulatory thresholds (e.g., EU Directive 2013/39/EU) .
Q. What statistical approaches are recommended for reconciling conflicting efficacy data in this compound’s phase III trials?
- Methodological Answer : Perform meta-analysis with random-effects models (RevMan software) to account for heterogeneity across trials. Stratify by infection type (ABSSSI vs. pneumonia) and adjust for covariates (e.g., renal impairment). Calculate 95% confidence intervals and I2 statistics to quantify inconsistency. Sensitivity analyses should exclude outlier studies with high risk of bias .
Q. Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound’s cytotoxicity assays?
- Methodological Answer :
- Cell Line Selection : Use ATCC-certified mammalian cell lines (e.g., HepG2 for hepatotoxicity).
- Dose-Response Curves : Test 6–8 concentrations (0.1–100 µM) in triplicate, with positive controls (e.g., doxorubicin).
- Data Reporting : Include IC50 values ± standard error and raw viability data in supplementary files. Adhere to MIAME standards for microarray data .
Q. What protocols mitigate analytical interference when quantifying this compound in complex biological matrices?
- Methodological Answer : Optimize sample preparation:
- Plasma/Serum : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 columns).
- Tissue Homogenates : Use enzymatic digestion (collagenase) and centrifuge at 15,000×g to remove particulates.
- Validation : Assess matrix effects via post-column infusion and calculate recovery rates (≥85%) per FDA Bioanalytical Method Validation guidelines .
Q. Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in this compound’s reported binding affinity to bacterial ribosomes?
- Methodological Answer : Perform isothermal titration calorimetry (ITC) under standardized buffer conditions (pH 7.0, 25°C). Compare dissociation constants (Kd) across studies and validate via molecular docking simulations (AutoDock Vina) using 50S ribosomal subunit structures (PDB ID: 3CPW). Address variability by controlling Mg2+ ion concentration (1–5 mM), which influences binding kinetics .
特性
CAS番号 |
1835340-19-6 |
---|---|
分子式 |
C17H16FN6O6P |
分子量 |
450.3 g/mol |
IUPAC名 |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |
InChIキー |
QCGUSIANLFXSGE-LBPRGKRZSA-N |
異性体SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
同義語 |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。